2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine
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Overview
Description
2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine is a heterocyclic compound that features a unique combination of pyrazine, pyridine, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyrazin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- 5-(Pyrazin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- 5-(Pyrazin-2-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
Uniqueness
2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine stands out due to its specific arrangement of pyrazine and pyridine rings, which may confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7N5O |
---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
5-pyrazin-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H7N5O/c1-2-8(6-12-3-1)10-15-11(17-16-10)9-7-13-4-5-14-9/h1-7H |
InChI Key |
WSDOYWWTWCBNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=NC=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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